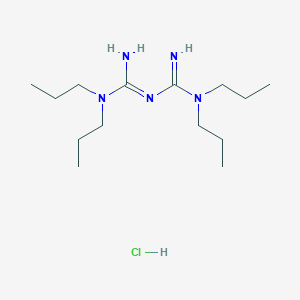

N1,N5-dimethylbiguanide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

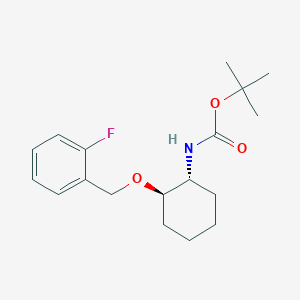

N1,N5-Dimethylbiguanide hydrochloride, commonly known as metformin hydrochloride, is a widely used oral antidiabetic drug. It is primarily prescribed for the management of type 2 diabetes mellitus due to its ability to lower blood glucose levels without causing hypoglycemia. This compound has a rich history, originating from the herbal medicine Galega officinalis, which was found to contain guanidine, a substance known to lower blood glucose levels .

準備方法

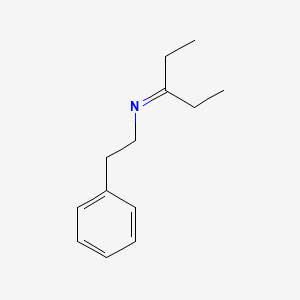

The synthesis of N1,N5-dimethylbiguanide hydrochloride involves the reaction of dimethylamine hydrochloride with dicyandiamide. The reaction is typically carried out under reflux conditions using various solvents such as water, methanol, ethanol, toluene, xylene, and butanol. The reaction time can range from 2 to 48 hours, depending on the desired yield and purity. The product is then purified through recrystallization using appropriate solvents .

化学反応の分析

N1,N5-Dimethylbiguanide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.

科学的研究の応用

N1,N5-Dimethylbiguanide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its effects on cellular metabolism and its potential role in cancer therapy.

Medicine: Beyond its primary use in diabetes management, it is being investigated for its potential benefits in treating polycystic ovary syndrome, non-alcoholic fatty liver disease, and obesity.

作用機序

The primary mechanism of action of N1,N5-dimethylbiguanide hydrochloride involves the activation of the AMP-activated protein kinase (AMPK) pathway. This activation leads to the inhibition of hepatic gluconeogenesis, thereby reducing glucose production in the liver. Additionally, it enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization. The compound also exhibits antiproliferative and proapoptotic effects in cancer cells, making it a potential candidate for cancer therapy .

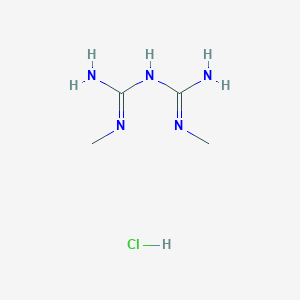

類似化合物との比較

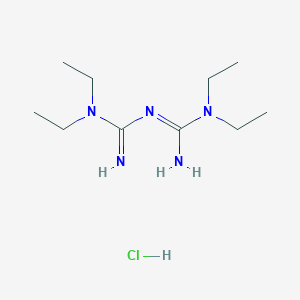

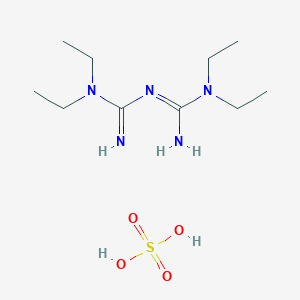

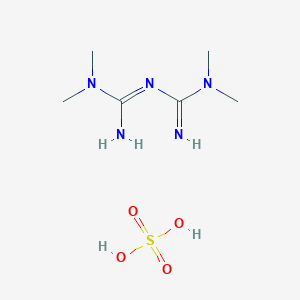

N1,N5-Dimethylbiguanide hydrochloride is often compared with other biguanides such as phenformin and buformin. While all three compounds share similar glucose-lowering properties, this compound is preferred due to its lower risk of lactic acidosis. Phenformin and buformin were largely discontinued due to their higher toxicity profiles. Other similar compounds include N1,N1,N5,N5-tetraethylbiguanide hydrochloride and N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride, which have different alkyl groups attached to the biguanide core .

特性

IUPAC Name |

2-methyl-1-(N'-methylcarbamimidoyl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N5.ClH/c1-7-3(5)9-4(6)8-2;/h1-2H3,(H5,5,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKPIPHMXLOLQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)NC(=NC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoic acid](/img/structure/B8045638.png)

![[4-(4-Oxooctahydroquinolin-1-yl)phenyl]acetonitrile](/img/structure/B8045646.png)

![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)